4-Amino-2-sulfobenzoic acid
Overview
Description
4-Amino-2-sulfobenzoic acid is a chemical compound with the molecular formula C7H7NO5S . It has a molecular weight of 217.20 . The percent composition is C 38.71%, H 3.25%, N 6.45%, O 36.83%, S 14.76% .
Synthesis Analysis
The synthesis of 4-Amino-2-sulfobenzoic acid can be achieved by treating the potassium salt of 4-nitro-2-sulfobenzoic acid with ammonium sulfide . Another method involves treating 4-methyl-3-nitrobenzenesulfonic acid with sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of 4-Amino-2-sulfobenzoic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-2-sulfobenzoic acid are not detailed in the search results, amino acids in general can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis
4-Amino-2-sulfobenzoic acid is freely soluble in hot water and less soluble in cold water .Scientific Research Applications
Synthesis and Chemical Studies
4-ASBA serves as a precursor in the synthesis of heterocyclic compounds and has been instrumental in the development of copper complexes. The compound's role in synthesizing N-(2-carboxyl-5-sulfophenyl)-N'-(5-sulfo-2-hydroxyl-3-aminophenyl)-C-furylformazan copper complex demonstrates its utility in creating complex molecules with potential applications in dye and pigment industries, showcasing its versatility beyond traditional medicinal chemistry (Xiang Yao-yao, 2010).
Environmental and Material Science
In environmental science, sulfonamides, including structures similar to 4-ASBA, are noted for their presence in various environmental compartments. These compounds, including their degradation products, can impact surface and groundwater due to their physicochemical properties. This highlights the environmental relevance of 4-ASBA derivatives and the importance of understanding their behavior in different environmental settings (P. Sukul & M. Spiteller, 2006).
Coordination Chemistry
4-ASBA has found significant applications in coordination chemistry, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for their potential applications in catalysis, gas storage, and separation processes. Studies involving multifunctional ligands like 2-amino-5-sulfobenzoic acid highlight the compound's utility in generating structures with unique properties, including reversible dehydration-rehydration behavior, which could be harnessed for novel material science applications (Peng‐Cheng Li & Kou-Lin Zhang, 2018).
Polymer Science
In polymer science, 4-ASBA derivatives contribute to the development of novel materials, such as conducting polymers. The electrochemical polymerization of aminobenzoic acids, related to 4-ASBA, demonstrates the compound's relevance in creating materials with potential applications in electronics and sensor technologies. These studies illustrate the broad applicability of 4-ASBA in synthesizing materials with desirable electrical properties (C. Thiemann & C. Brett, 2001).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNUYFJLBFZDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514879 | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-sulfobenzoic acid | |
CAS RN |
527-76-4 | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-SULFOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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